Cas no 210976-81-1 (alprostadil ethanolamide)

Alprostadil ethanolamide is a synthetic analog of prostaglandin E1 (PGE1), modified to enhance stability and bioavailability. This compound exhibits vasodilatory and antiplatelet properties, making it useful in cardiovascular and urological applications. Its ethanolamide moiety improves solubility and prolongs activity compared to unmodified alprostadil. The product is often employed in research settings to study vascular tone regulation, erectile dysfunction mechanisms, and thrombosis prevention. Its controlled release profile and reduced degradation rate contribute to consistent experimental outcomes. Alprostadil ethanolamide is typically supplied in high-purity formulations for laboratory use, ensuring reliability in pharmacological and biochemical studies.
alprostadil ethanolamide structure
alprostadil ethanolamide structure
Product name:alprostadil ethanolamide
CAS No:210976-81-1
MF:C22H39NO5
MW:397.54876
CID:911097
PubChem ID:35021387

alprostadil ethanolamide Chemical and Physical Properties

Names and Identifiers

    • alprostadil ethanolamide
    • Prostaglandin E1 Ethanolamide
    • PGE1-EA
    • N-(2-HYDROXYETHYL)-9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-AMID
    • N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanamide
    • SR-01000946254
    • LMFA03010209
    • 210976-81-1
    • Prost-13-en-1-amide, 11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxo-, (11alpha,13E,15S)-
    • N-(9-oxo-11R,15S-dihydroxy-13E-prostenoyl)-ethanolamine
    • CS-0140461
    • HY-137567
    • N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide
    • PGE1-ethanolamine
    • CHEBI:165332
    • HMS3648O19
    • 7-((1R,2R,3R)-3-Hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)-N-(2-hydroxyethyl)heptanamide
    • SR-01000946254-1
    • SCHEMBL23352593
    • Inchi: InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1
    • InChI Key: HLQFDRCTTQBTCE-RCDOCOITSA-N
    • SMILES: CCCCC[C@H](O)/C=C/[C@@H]1[C@H](C(C[C@H]1O)=O)CCCCCCC(NCCO)=O

Computed Properties

  • Exact Mass: 397.28300
  • Monoisotopic Mass: 397.28282334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 16
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 106.86000
  • LogP: 2.88990

alprostadil ethanolamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21718-10mg
Prostaglandin E1 Ethanolamide
210976-81-1 98%
10mg
¥5556.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21718-1mg
Prostaglandin E1 Ethanolamide
210976-81-1 98%
1mg
¥768.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-205450-1mg
Prostaglandin E
210976-81-1
1mg
¥451.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-205450A-5mg
Prostaglandin E
210976-81-1
5mg
¥2046.00 2023-09-05
1PlusChem
1P002LK5-10mg
Prost-13-en-1-amide, 11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxo-, (11α,13E,15S)-
210976-81-1 ≥98%
10mg
$606.00 2025-02-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21718-5mg
Prostaglandin E1 Ethanolamide
210976-81-1 98%
5mg
¥3129.00 2023-09-09
A2B Chem LLC
AB20453-10mg
Prost-13-en-1-amide, 11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxo-, (11α,13E,15S)-
210976-81-1 ≥98%
10mg
$448.00 2024-04-20
1PlusChem
1P002LK5-1mg
Prost-13-en-1-amide, 11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxo-, (11α,13E,15S)-
210976-81-1 ≥98%
1mg
$108.00 2025-02-19
1PlusChem
1P002LK5-5mg
Prost-13-en-1-amide, 11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxo-, (11α,13E,15S)-
210976-81-1 ≥98%
5mg
$348.00 2025-02-19
A2B Chem LLC
AB20453-1mg
Prost-13-en-1-amide, 11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxo-, (11α,13E,15S)-
210976-81-1 ≥98%
1mg
$58.00 2024-04-20

Additional information on alprostadil ethanolamide

Comprehensive Overview of Alprostadil Ethanolamide (CAS No. 210976-81-1): Mechanism, Applications, and Research Insights

Alprostadil ethanolamide (CAS No. 210976-81-1) is a synthetic derivative of alprostadil, a prostaglandin E1 (PGE1) analog with significant therapeutic potential. This compound has garnered attention in biomedical research due to its unique ethanolamide modification, which enhances its stability and bioavailability compared to its parent molecule. Researchers and clinicians are increasingly exploring its applications in vascular health, tissue regeneration, and metabolic regulation, aligning with current trends in personalized medicine and drug delivery optimization.

The molecular structure of alprostadil ethanolamide incorporates an ethanolamide moiety, a feature shared with endocannabinoids like anandamide. This structural similarity has sparked interest in its potential interactions with lipid signaling pathways. Recent studies suggest it may modulate cyclic AMP (cAMP) levels and ion channel activity, mechanisms highly relevant to cardiovascular and neurological research. Such properties make it a subject of investigation for conditions involving microcirculation disorders, a hot topic in aging-related research.

In the context of current biopharmaceutical trends, alprostadil ethanolamide exemplifies the shift toward structural optimization of existing compounds. Its improved metabolic stability addresses a key limitation of native alprostadil, which undergoes rapid inactivation in pulmonary circulation. This characteristic aligns with frequent search queries regarding "long-acting prostaglandin analogs" and "PGE1 derivative half-life extension", reflecting clinician interest in sustained therapeutic effects.

From a formulation perspective, the ethanolamide modification enhances the compound's compatibility with various drug delivery systems. This is particularly relevant given growing searches for "lipid-based drug formulations" and "nanocarrier compatibility" in pharmaceutical development. Preliminary research indicates potential for topical, injectable, and even oral administration routes—a versatility that could address unmet needs in localized therapy.

Emerging translational research explores alprostadil ethanolamide's role in angiogenesis modulation, connecting to popular topics like "wound healing accelerants" and "diabetic ulcer treatments". Its dual capacity to promote vasodilation while potentially influencing cellular proliferation positions it at the intersection of vascular and regenerative medicine—fields experiencing exponential growth in publication volume.

Quality control of CAS No. 210976-81-1 materials remains crucial for research reproducibility. Analytical methods such as HPLC-UV and LC-MS are typically employed to verify purity, with particular attention to isomeric purity given the compound's chiral centers. This technical aspect responds to frequent queries about "prostaglandin analog characterization techniques" from quality assurance professionals.

The safety profile of alprostadil ethanolamide shows improvements over alprostadil in preclinical models, particularly regarding reduced incidence of flushing and hypotension—common side effects searched by healthcare providers. However, comprehensive pharmacokinetic studies remain ongoing to establish optimal dosing paradigms, a subject of numerous "drug metabolism"-related searches in academic databases.

Patent landscapes reveal growing intellectual property activity surrounding PGE1 derivatives, with CAS 210976-81-1 appearing in formulations targeting peripheral arterial disease and erectile dysfunction—conditions with high search volumes in medical information platforms. This commercial interest underscores the compound's potential to address limitations of current therapies in these indications.

Environmental fate studies of alprostadil ethanolamide indicate moderate biodegradability, a consideration increasingly important in green chemistry initiatives. Its structure-activity relationship continues to inform the design of next-generation prostaglandin therapeutics, a trending topic in medicinal chemistry forums and "drug discovery" search queries.

As research progresses, alprostadil ethanolamide exemplifies how targeted molecular modifications can enhance therapeutic potential while addressing current challenges in drug development. Its multifaceted pharmacology continues to generate publications investigating receptor specificity, signal transduction effects, and potential applications in emerging fields like neuroprotection—topics consistently ranking high in academic search engine analytics.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.